[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL
Description
General Overview of Oxazole (B20620) Chemistry and its Academic Significance
Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. ontosight.aiontosight.aitandfonline.com These aromatic compounds are of significant academic and industrial interest due to their presence in numerous natural products and their wide-ranging applications. ontosight.ai The oxazole nucleus is a vital scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antibiotic, and anticancer properties. numberanalytics.comnih.govalliedacademies.org Beyond pharmaceuticals, oxazole-based compounds are utilized in agrochemicals, such as pesticides and herbicides, and in materials science for the development of polymers and organic light-emitting diodes (OLEDs). ontosight.ainumberanalytics.comnumberanalytics.com The versatility of the oxazole ring ensures its continued importance as a building block in the synthesis of complex molecules. numberanalytics.com
Structural Characteristics and Chemical Reactivity of the Oxazole Ring System
The oxazole ring is a planar, unsaturated, five-membered aromatic system. ontosight.ainumberanalytics.comnumberanalytics.com It consists of three carbon atoms, one nitrogen atom, and one oxygen atom, all of which are sp² hybridized. tandfonline.com The aromatic nature of the ring provides it with considerable stability. numberanalytics.com
Table 1: Structural and Chemical Properties of the Oxazole Ring
| Property | Description | Citation(s) |
|---|---|---|
| Structure | Five-membered planar, unsaturated heterocyclic ring. | ontosight.ainumberanalytics.com |
| Composition | 3 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom. | ontosight.aitandfonline.com |
| Aromaticity | Aromatic compound that follows Hückel's rule. | numberanalytics.comslideshare.net |
| Basicity | Weakly basic, with a pKa of approximately 0.8 for its conjugate acid. | ontosight.ainumberanalytics.comwikipedia.org |
The reactivity of the oxazole ring is influenced by its electronic structure. numberanalytics.com It can participate in several types of chemical reactions:
Electrophilic Aromatic Substitution : This typically occurs at the C5 position, which is the most electron-rich carbon. The reaction is often facilitated by the presence of electron-donating groups on the ring. numberanalytics.comslideshare.netwikipedia.org
Nucleophilic Aromatic Substitution : These reactions can occur at the C2 position, especially when a good leaving group is present. numberanalytics.comwikipedia.org
Cycloaddition Reactions : Oxazoles can act as dienes in Diels-Alder reactions, providing a synthetic route to pyridines. numberanalytics.comwikipedia.org
Deprotonation : The proton at the C2 position is the most acidic and can be removed by a strong base. wikipedia.org
The presence of various substituents can significantly alter the ring's electron density, thereby affecting its reactivity towards electrophiles or nucleophiles. numberanalytics.com
Importance of Aryl-Substituted Oxazole Systems in Chemical Research
Aryl-substituted oxazoles are a particularly important subclass of oxazole derivatives. The introduction of an aryl group, such as the 4-bromophenyl group in the title compound, can significantly modulate the molecule's chemical and biological properties. thepharmajournal.com These compounds are central to drug discovery and medicinal chemistry, forming the core of many therapeutic agents. thepharmajournal.comsemanticscholar.org The synthesis of aryl-substituted oxazoles is a well-explored area of research, with methods like the van Leusen reaction being employed to create diverse libraries of these compounds for biological screening. nih.govnih.gov The functionalization at different positions on the oxazole ring with aryl groups plays a vital role in the activity of the resulting compounds. thepharmajournal.com
Overview of Hydroxymethyl Group Functionality in Organic Molecules
The hydroxymethyl group (-CH2OH) is a simple functional group consisting of a methylene (B1212753) bridge (-CH2-) attached to a hydroxyl group (-OH). numberanalytics.comnumberanalytics.com As a primary alcohol, its presence significantly influences the physical and chemical properties of a molecule. numberanalytics.comkhanacademy.org
Table 2: Influence of the Hydroxymethyl Group on Molecular Properties
| Property | Effect of Hydroxymethyl Group | Citation(s) |
|---|---|---|
| Solubility | Increases water solubility due to its hydrophilic nature and ability to form hydrogen bonds. | numberanalytics.com |
| Reactivity | Participates in various chemical reactions common to primary alcohols. | numberanalytics.comnumberanalytics.com |
The hydroxymethyl group is chemically versatile and can undergo several key reactions:
Oxidation : It can be oxidized to form aldehydes or, with further oxidation, carboxylic acids. numberanalytics.comnumberanalytics.com
Esterification : It reacts with carboxylic acids to form esters. numberanalytics.comnumberanalytics.com
Etherification : It can react to form ethers. numberanalytics.com
The process of adding a hydroxymethyl group to a compound is known as hydroxymethylation. taylorandfrancis.comwikipedia.org
Historical Development of Oxazole Synthesis and its Contributions to Heterocyclic Chemistry
The study of oxazole chemistry has a rich history, with some of the first syntheses dating back to the late 19th and early 20th centuries. numberanalytics.comsemanticscholar.org The oxazole ring system gained significant prominence during early investigations into the structure of penicillin. thepharmajournal.comsemanticscholar.org The development of oxazole chemistry, particularly its use in Diels-Alder reactions, marked a significant advance in the field. tandfonline.comsemanticscholar.org
Over the years, numerous synthetic methods have been developed, contributing significantly to the broader field of heterocyclic chemistry.
Table 3: Key Historical Syntheses of the Oxazole Ring
| Synthesis Method | Description | Citation(s) |
|---|---|---|
| Robinson-Gabriel Synthesis | Involves the cyclodehydration of 2-acylaminoketones to form the oxazole ring. | numberanalytics.comwikipedia.org |
| van Leusen Reaction | A one-pot reaction using tosylmethylisocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles. | nih.gov |
| Reaction of α-haloketones | Condensation of α-haloketones with acid amides. | slideshare.net |
These synthetic advancements have made a wide variety of substituted oxazoles accessible, facilitating extensive research into their properties and applications.
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-bromophenyl)-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNAHCKMFPVCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292759 | |
| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36841-48-2 | |
| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36841-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity Studies of 2 4 Bromo Phenyl Oxazol 4 Yl Methanol and Its Derivatives
Reactions of the Oxazole (B20620) Heterocycle
The reactivity of the oxazole ring in [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL is influenced by the electronic nature of its substituents. The 2-aryl group generally imparts a degree of stability to the ring, while the 4-hydroxymethyl group can be involved in or can influence various transformations.
Nucleophilic Addition and Subsequent Ring-Opening Reactions
While oxazoles are aromatic and generally less susceptible to nucleophilic attack than their non-aromatic counterparts, oxazolium salts, formed by N-alkylation or protonation, are highly reactive towards nucleophiles. Nucleophilic addition to the C2 position of the oxazole ring is a known pathway for ring cleavage. For instance, the reaction of 2-oxazolines, which are structurally related to oxazoles, can undergo cationic ring-opening polymerization initiated by electrophiles. This process involves the nucleophilic attack of the monomer on the activated oxazolinium species, leading to ring opening. Although direct examples with this compound are not extensively documented, it is plausible that under acidic conditions or after conversion of the hydroxyl group to a better leaving group, intramolecular or intermolecular nucleophilic attack could lead to ring-opened intermediates.
Strong nucleophiles can attack the C2 or C5 positions of the oxazole ring, leading to cleavage of the heterocyclic system. The course of the reaction is highly dependent on the substituents and the reaction conditions.
Recyclization Pathways of Oxazole Intermediates
Ring-opened intermediates derived from oxazoles can undergo subsequent recyclization to form different heterocyclic systems. This strategy is a powerful tool in synthetic chemistry for the generation of diverse molecular scaffolds. For example, treatment of certain oxazoles with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. The specific recyclization pathway is dictated by the nature of the nucleophile and the structure of the oxazole-derived intermediate. For derivatives of this compound, the presence of the aryl and hydroxymethyl groups would influence the stability and subsequent reactivity of any ring-opened species, potentially leading to a variety of new heterocyclic structures.
Cycloaddition Reactions (e.g., [2+2], [3+2], and [4+2])
Oxazoles can participate in various cycloaddition reactions, acting as either dienes or dienophiles. In [4+2] cycloadditions (Diels-Alder reactions), oxazoles typically react as dienes. The presence of electron-donating groups on the oxazole ring can enhance its reactivity in normal electron demand Diels-Alder reactions, while electron-withdrawing groups favor inverse electron demand Diels-Alder reactions. The 2-(4-bromophenyl) group in the target molecule is weakly deactivating, which would influence the dienophilic character of the oxazole ring.
Oxazoles can also undergo [3+2] cycloadditions with various dipolarophiles. For instance, the reaction with nitrile oxides, generated in situ, can lead to the formation of bicyclic isoxazoline (B3343090) derivatives. Furthermore, photochemical [2+2] cycloadditions of oxazoles with alkenes can yield cyclobutane-fused heterocycles. The specific outcome of these cycloaddition reactions would be highly dependent on the reaction partner and the conditions employed.
| Cycloaddition Type | Reactant | Potential Product |
| [4+2] Diels-Alder | Alkene/Alkyne | Pyridine (B92270) or dihydropyridine (B1217469) derivatives |
| [3+2] Dipolar | Nitrile Oxide | Bicyclic isoxazoline derivatives |
| [2+2] Photochemical | Alkene | Cyclobutane-fused oxazoline (B21484) |
Regioselective Metallation Chemistry of Oxazoles
The regioselective metallation of the oxazole ring provides a powerful method for its functionalization. In the case of 2-phenyloxazole (B1349099) derivatives, metallation can be directed to specific positions. For instance, the use of a strong base like n-butyllithium (n-BuLi) can lead to deprotonation at the C5 position. However, in the presence of a directing group, the site of metallation can be altered. For example, in 5-methoxy-2-phenyloxazole, deprotonation occurs selectively at the C4 position. researchgate.net The resulting organometallic species can then be trapped with various electrophiles to introduce new functional groups. For this compound, the presence of the hydroxymethyl group could potentially direct metallation to the C5 position, or alternatively, the hydroxyl proton could be abstracted first, depending on the base and reaction conditions used.
Reactivity and Functionalization of the Aryl Bromide Substituent
The aryl bromide moiety in this compound is a versatile handle for a wide range of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.
Advanced Cross-Coupling Protocols for Aryl Modifications
The carbon-bromine bond in the 4-bromophenyl group is susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium, nickel, and copper. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. This methodology is widely used for the formation of biaryl structures. For instance, coupling of a similar compound, 2-(4-bromophenyl)-benzothiazole, with various arylboronic acids has been successfully demonstrated. rsc.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is highly valuable for the synthesis of conjugated systems.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new, substituted alkene. This reaction is a powerful tool for the construction of complex olefinic structures.
Other Cross-Coupling Reactions: Besides the aforementioned reactions, other cross-coupling protocols such as Stille coupling (with organotin reagents), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination (for the formation of C-N bonds) can also be employed to functionalize the aryl bromide moiety.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions and can be tailored to achieve the desired transformation with high efficiency and selectivity.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura | Arylboronic acid | C-C (Aryl-Aryl) | Pd(PPh₃)₄, base |
| Sonogashira | Terminal alkyne | C-C (Aryl-Alkyne) | PdCl₂(PPh₃)₂, CuI, base |
| Heck | Alkene | C-C (Aryl-Alkene) | Pd(OAc)₂, PPh₃, base |
| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) | Pd₂(dba)₃, ligand, base |
These advanced cross-coupling protocols provide a robust platform for the derivatization of this compound, allowing for the synthesis of a wide array of novel compounds with potentially interesting biological or material properties.
Electrophilic Aromatic Substitution on the Bromophenyl Ring
The bromophenyl moiety of [2-(4-bromophenyl)-oxazol-4-yl]-methanol is a potential site for electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are governed by the electronic effects of both the bromine atom and the oxazole ring. The bromine atom is a deactivating, ortho-, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. The oxazole ring is generally considered to be an electron-withdrawing group, which further deactivates the phenyl ring towards electrophilic attack.
Detailed research findings on the direct electrophilic aromatic substitution on the bromophenyl ring of the title compound are not extensively documented in the available literature. However, studies on related 2-phenyloxazole derivatives provide insights into the expected reactivity. For instance, the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) has been shown to yield a mixture of nitrated products on the phenyl rings, with the isomer distribution being dependent on the reaction conditions. rsc.org Nitration using nitric acid alone tends to favor the formation of p-nitrophenyl isomers, while mixed acids or nitronium tetrafluoroborate (B81430) lead to a higher proportion of m-nitrophenyl derivatives. rsc.org
In the case of [2-(4-bromophenyl)-oxazol-4-yl]-methanol, electrophilic substitution would likely occur on the bromophenyl ring rather than the oxazole ring, which is generally less reactive towards electrophiles. wikipedia.org The combined directing effects of the bromine atom (ortho, para) and the oxazole ring (meta) would likely lead to complex product mixtures, with substitution occurring at the positions ortho to the bromine atom.
Further investigation into the specific conditions for nitration, halogenation, and sulfonation of [2-(4-bromophenyl)-oxazol-4-yl]-methanol is required to fully elucidate the reactivity of the bromophenyl ring and to isolate and characterize the resulting isomers.
Transformations Involving the 4-Hydroxymethyl Group
The 4-hydroxymethyl group is a key functional handle for the derivatization of [2-(4-bromophenyl)-oxazol-4-yl]-methanol, allowing for the introduction of a wide variety of functional groups and the synthesis of new classes of compounds with potentially interesting biological or material properties.
Derivatization via Esterification and Etherification
The primary alcohol of the 4-hydroxymethyl group can be readily converted into esters and ethers through well-established synthetic methodologies.
Esterification: The reaction of [2-(4-bromophenyl)-oxazol-4-yl]-methanol with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions yields the corresponding esters. This transformation is a common strategy to modify the lipophilicity and other physicochemical properties of a molecule. While specific examples for the title compound are not prevalent, the esterification of similar heterocyclic alcohols is widely reported. For instance, various secondary metabolite compounds containing hydroxyl groups have been esterified to enhance their biological activity. medcraveonline.com The choice of coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), can influence the reaction efficiency and yield. researchgate.net
Etherification: The synthesis of ethers from the 4-hydroxymethyl group can be achieved through reactions such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups has been demonstrated using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a catalyst. organic-chemistry.org This suggests that selective etherification of the 4-hydroxymethyl group in [2-(4-bromophenyl)-oxazol-4-yl]-methanol should be a feasible transformation.
The following table summarizes potential esterification and etherification reactions of [2-(4-bromophenyl)-oxazol-4-yl]-methanol based on general synthetic methods.
| Reactant | Reagent | Product |
| Acetic Anhydride (B1165640) | Pyridine | [2-(4-Bromophenyl)-oxazol-4-yl]methyl acetate (B1210297) |
| Benzoyl Chloride | Triethylamine | [2-(4-Bromophenyl)-oxazol-4-yl]methyl benzoate |
| Methyl Iodide | Sodium Hydride | 4-(Methoxymethyl)-2-(4-bromophenyl)oxazole |
| Benzyl Bromide | Potassium tert-butoxide | 4-(Benzyloxymethyl)-2-(4-bromophenyl)oxazole |
Conversion to Alternative Functional Groups
The 4-hydroxymethyl group can also serve as a precursor for the introduction of other important functional groups, thereby expanding the synthetic utility of [2-(4-bromophenyl)-oxazol-4-yl]-methanol.
Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(4-bromophenyl)oxazole-4-carbaldehyde. A variety of mild oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions. These methods are generally chemoselective for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.
Conversion to Halides: The hydroxyl group can be displaced by a halogen atom to form 4-(halomethyl) derivatives. This can be achieved using various halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) would yield 4-(chloromethyl)-2-(4-bromophenyl)oxazole, while phosphorus tribromide (PBr₃) would produce the corresponding 4-(bromomethyl) derivative. These halogenated intermediates are valuable synthons for further nucleophilic substitution reactions.
The table below outlines potential transformations of the 4-hydroxymethyl group into other functional groups.
| Reagent | Product |
| Pyridinium Chlorochromate (PCC) | 2-(4-Bromophenyl)oxazole-4-carbaldehyde |
| Thionyl Chloride (SOCl₂) | 4-(Chloromethyl)-2-(4-bromophenyl)oxazole |
| Phosphorus Tribromide (PBr₃) | 4-(Bromomethyl)-2-(4-bromophenyl)oxazole |
Further experimental studies are necessary to optimize the reaction conditions and to fully explore the scope and limitations of these transformations for [2-(4-bromophenyl)-oxazol-4-yl]-methanol and its derivatives.
Advanced Spectroscopic and Analytical Characterization Methodologies for Oxazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily protons (1H) and carbon-13 (13C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For a compound such as [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL, the 1H NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons on the 4-bromophenyl ring would typically appear as a set of doublets in the downfield region (typically δ 7.0-8.5 ppm) due to their electronic environment and coupling with adjacent protons. The proton on the oxazole (B20620) ring would also resonate in the aromatic region. The methylene (B1212753) (-CH2-) protons of the methanol (B129727) group would likely appear as a singlet or a doublet, depending on coupling to the hydroxyl proton, and the hydroxyl (-OH) proton itself would present as a broad or sharp singlet, the chemical shift of which can be solvent-dependent.
The 13C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For the target compound, one would expect to see signals corresponding to the carbons of the bromophenyl ring, the oxazole ring, and the methanol side chain. The chemical shifts of these carbons are indicative of their hybridization and the nature of their neighboring atoms. For instance, the carbon atom bonded to the bromine would have a characteristic chemical shift, as would the carbons of the oxazole ring, which are influenced by the electronegative oxygen and nitrogen atoms.
Hypothetical 1H NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Value | Doublet | 2H | Ar-H |
| Value | Doublet | 2H | Ar-H |
| Value | Singlet | 1H | Oxazole-H |
| Value | Singlet/Doublet | 2H | -CH2OH |
Hypothetical 13C NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Value | C=N (Oxazole) |
| Value | C-O (Oxazole) |
| Value | C-H (Oxazole) |
| Value | Quaternary Ar-C |
| Value | Ar-C-Br |
| Value | Ar-C-H |
| Value | Ar-C-H |
Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for polar molecules, which often yields the protonated molecule [M+H]+ or other adducts.
For this compound (C10H8BrNO2), HRMS would be expected to show a molecular ion peak corresponding to its exact mass, including the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio). This isotopic signature is a key identifier for bromine-containing compounds. Fragmentation analysis would likely show cleavage of the methanol side chain and potential fragmentation of the oxazole or bromophenyl rings, providing further structural confirmation.
Expected HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [C10H879BrNO2+H]+ | Calculated Value |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Different functional groups absorb at characteristic frequencies.
In the IR spectrum of this compound, one would anticipate observing a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching of the alcohol would likely appear in the 1000-1260 cm-1 region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm-1, while C=C and C=N stretching vibrations from the aromatic and oxazole rings would appear in the 1400-1600 cm-1 region. The C-Br stretching frequency is typically found in the lower wavenumber region of the spectrum.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm-1) | Functional Group |
|---|---|
| 3200-3600 (broad) | O-H stretch (alcohol) |
| 3000-3100 | Aromatic C-H stretch |
| 1400-1600 | C=C and C=N stretch (aromatic/oxazole) |
| 1000-1260 | C-O stretch (alcohol) |
Single-Crystal X-ray Diffraction for Definitive Structural Confirmation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice, as well as bond lengths and angles.
If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its molecular structure, including the planarity of the oxazole and phenyl rings and the conformation of the methanol substituent. The resulting crystal structure data would include lattice parameters (a, b, c, α, β, γ), space group, and atomic coordinates.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a technique used to determine the elemental composition of a compound. wikipedia.org For organic compounds, it typically provides the percentage of carbon, hydrogen, and nitrogen. The results are used to determine the empirical formula of a substance, which can then be compared with the molecular formula derived from mass spectrometry to confirm the compound's identity and purity.
For this compound, with a molecular formula of C10H8BrNO2, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer should closely match these theoretical values to verify the purity of the synthesized compound.
Theoretical Elemental Analysis Data for C10H8BrNO2
| Element | Theoretical % |
|---|---|
| Carbon (C) | 47.27 |
| Hydrogen (H) | 3.17 |
| Bromine (Br) | 31.45 |
| Nitrogen (N) | 5.51 |
Computational and Theoretical Investigations of Oxazole Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of oxazole (B20620) derivatives. These studies provide insights into molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
DFT studies on molecules structurally related to [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL, such as 2-(4-Bromophenyl)-1H-benzimidazole, have been performed using methods like B3LYP with a 6-31G(d,p) basis set to calculate optimized molecular geometry, vibrational wavenumbers, and electronic properties. researchgate.net For (RS)-(4-bromophenyl)(pyridine-2-yl)methanol, DFT calculations at the B3LYP/6-311++G(d,p) level were used to analyze the molecular structure, vibrational spectra, and the HOMO-LUMO energy gap. scispace.com
The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. scispace.comnih.gov A smaller energy gap suggests higher reactivity. For instance, the calculated HOMO-LUMO gap for 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone was found to be 3.6725 eV. nih.gov Such calculations for this compound would elucidate its electronic characteristics and reactivity profile.
| Parameter | Typical Method | Significance | Reference Compound Example |
| Optimized Geometry | DFT/B3LYP | Provides bond lengths and angles of the lowest energy conformation. | 2-(4-Bromophenyl)-1H-benzimidazole researchgate.net |
| HOMO Energy | DFT/B3LYP | Indicates the electron-donating ability of the molecule. | (RS)-(4-bromophenyl)(pyridine-2-yl)methanol scispace.com |
| LUMO Energy | DFT/B3LYP | Indicates the electron-accepting ability of the molecule. | (RS)-(4-bromophenyl)(pyridine-2-yl)methanol scispace.com |
| HOMO-LUMO Gap (ΔE) | Calculated from HOMO/LUMO energies | Relates to chemical reactivity and kinetic stability. | 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone nih.gov |
| Mulliken Atomic Charges | DFT Calculation | Describes the electron distribution and identifies charged sites. | 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole dergipark.org.tr |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov This method is instrumental in structure-based drug design for understanding ligand-target interactions and predicting binding affinities. nih.govresearchgate.net
For derivatives containing similar structural motifs, molecular docking studies have been performed to elucidate their potential as inhibitors for various enzymes. For instance, new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol were docked against cyclooxygenase enzymes (COX-1 and COX-2) to evaluate their anti-inflammatory potential. zsmu.edu.ua The results showed binding energies ranging from –6.672 to –7.843 kcal/mol, indicating a strong potential for binding. zsmu.edu.ua Similarly, docking studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives against targets like DNA gyrase (PDB ID: 1JIJ) have been conducted to explore their antimicrobial activity. nih.gov
A molecular docking study of this compound against relevant biological targets would involve:
Preparation of the ligand's 3D structure.
Identification and preparation of the target protein's binding site.
Docking the ligand into the active site using specialized software.
Analyzing the resulting poses, binding energies, and key interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) with specific amino acid residues.
This analysis helps in understanding the structural basis of the ligand's activity and provides a foundation for designing more potent analogues.
Molecular Dynamics (MD) Simulations for Investigating Ligand-Receptor Complex Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the ligand-receptor complex over time. MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein, which is often treated as rigid in standard docking protocols.
Studies on other heterocyclic compounds, such as isoxazole (B147169) and oxazolo[4,5-b]pyridine (B1248351) derivatives, have utilized MD simulations to understand the binding modes and stability of ligand-FXR and ligand-DNA gyrase complexes, respectively. mdpi.comrsc.org These simulations can reveal crucial conformational changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period. mdpi.com The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory. rsc.org Lower and stable RMSD values typically indicate a stable binding complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the structure-activity relationship. nih.govnih.gov These methods correlate the biological activity of a set of molecules with their 3D molecular properties (steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor fields).
CoMFA: Calculates steric and electrostatic fields around aligned molecules.
CoMSIA: Calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, providing a more detailed analysis of the molecular properties.
Numerous 3D-QSAR studies have been conducted on various oxazole and oxadiazole derivatives to guide the design of more potent agents. mdpi.comnih.govijpsdronline.comresearchgate.net For example, a 3D-QSAR study on isoxazole derivatives as FXR agonists yielded robust CoMFA (q² = 0.664, r² = 0.960) and CoMSIA (q² = 0.706, r² = 0.969) models. mdpi.com The resulting contour maps from these analyses highlight regions where modifications to the molecular structure could enhance or diminish biological activity. For instance, a CoMFA contour map might show a green-colored region near a substituent, indicating that bulkier groups are favored for higher activity, while a red-colored region might suggest that electronegative groups are preferred. nih.govmdpi.com
Table 2: Key Statistical Parameters in 3D-QSAR Models
| Parameter | Symbol | Description | Acceptable Value |
| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 nih.govmdpi.com |
| Non-cross-validated Correlation Coefficient | r² | Measures the goodness of fit of the model to the training data. | > 0.6 nih.gov |
| Predictive Correlation Coefficient | r²_pred | Measures the external predictive ability of the model on a test set. | > 0.5 |
| Standard Error of Estimate | SEE | Measures the absolute deviation between predicted and actual activities. | Lower values are better. nih.gov |
In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions help filter out compounds with poor pharmacokinetic profiles, saving time and resources. pnrjournal.commsu-journal.com
Web-based platforms like SwissADME are commonly used to calculate a range of physicochemical descriptors and pharmacokinetic properties. pnrjournal.commsu-journal.com Key parameters evaluated include:
Physicochemical Properties: Molecular Weight (MW), Log P (lipophilicity), number of hydrogen bond donors (HBD) and acceptors (HBA), and topological polar surface area (TPSA).
Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which predicts oral bioavailability. A compound generally shows good oral bioavailability if it has: MW ≤ 500, Log P ≤ 5, HBD ≤ 5, and HBA ≤ 10.
Pharmacokinetics: Predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes. japtronline.com
Studies on various oxazole and thiazole (B1198619) derivatives have shown that these in silico predictions are valuable for identifying candidates with favorable ADME profiles. pnrjournal.commsu-journal.com
Table 3: Predicted Physicochemical and Pharmacokinetic Properties for this compound Note: These values are predictions generated from computational models and serve as an estimation.
| Property | Predicted Value | Significance |
| Molecular Formula | C10H8BrNO2 | --- |
| Molecular Weight | 254.08 g/mol | Conforms to Lipinski's rule (<500) |
| Log P (Lipophilicity) | ~2.5 - 3.0 | Conforms to Lipinski's rule (<5) |
| Hydrogen Bond Donors | 1 | Conforms to Lipinski's rule (≤5) |
| Hydrogen Bond Acceptors | 3 | Conforms to Lipinski's rule (≤10) |
| GI Absorption | High | Indicates good absorption from the gut. |
| BBB Permeant | Yes/No | Predicts ability to cross the blood-brain barrier. |
| Bioavailability Score | ~0.55 | Indicates moderate oral bioavailability. |
Molecular Electrostatic Potential (MESP) Analysis for Reactive Site Identification
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and identifying its reactive sites. nih.gov The MESP map is plotted on the molecular surface, using a color scale to represent different potential values.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. researchgate.netchemrxiv.org
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.netchemrxiv.org
Green Regions: Represent areas of neutral or near-zero potential.
MESP analysis of a related compound, (RS)-(4-bromophenyl)(pyridine-2-yl)methanol, revealed that the negative potential is concentrated around the nitrogen and oxygen atoms, while the hydrogen atoms of the hydroxyl group carry the most positive charge. scispace.com For this compound, an MESP analysis would likely identify the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the methanol (B129727) group as electron-rich (red) regions, making them potential sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group would be an electron-deficient (blue) region, susceptible to interaction with nucleophiles or hydrogen bond acceptors. chemrxiv.orgresearchgate.net This information is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. nih.gov
Structure Activity Relationship Sar Studies on Oxazole Based Compounds: General Principles
Methodological Approaches to SAR Elucidation for Heterocyclic Systems
The elucidation of Structure-Activity Relationships (SAR) for heterocyclic compounds, including oxazole (B20620) derivatives, employs a variety of methodological approaches to correlate a molecule's three-dimensional structure with its biological activity. nih.gov A primary technique in this field is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are developed to identify key structural fragments and physicochemical properties required for a specific biological effect. nih.gov For instance, 2D- and 3D-QSAR studies on oxadiazole-ligated pyrrole (B145914) derivatives have shed light on the electronic, steric, and hydrophobic nature of substituent patterns that influence their activity. nih.gov
Molecular docking is another powerful computational method that provides a detailed view of drug-receptor interactions, forming a rational basis for drug design. ekb.eg This technique is used to predict the binding potency of derivatives within the active site of a biological target, as demonstrated in studies of oxazole derivatives as cyclooxygenase inhibitors. ekb.eg By combining QSAR and molecular docking, researchers can construct robust models that not only predict the activity of new compounds but also provide insights into their binding modes.
Furthermore, advanced techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are utilized to create 3D-QSAR models. These models generate contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. Such analyses have been successfully applied to various heterocyclic systems to guide the design of more potent analogs.
The following table provides an overview of common methodological approaches in SAR studies:
| Methodological Approach | Description | Application in Heterocyclic Systems |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors (physicochemical properties) with biological activity using statistical models. | Identifies key electronic, steric, and hydrophobic features of oxazole derivatives that influence their activity. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Visualizes the binding mode of oxazole compounds in the active site of enzymes or receptors, predicting binding affinity. ekb.eg |
| 3D-QSAR (CoMFA/CoMSIA) | Generates 3D models to visualize the impact of steric, electrostatic, and other fields on biological activity. | Provides detailed contour maps to guide the modification of substituents on the oxazole ring for enhanced potency. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Defines the key features of oxazole-based compounds necessary for interaction with a specific biological target. |
Conformational Analysis and its Impact on Molecular Recognition
Conformational analysis is a critical aspect of SAR studies, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target. For flexible molecules like many oxazole derivatives, rotation around single bonds can lead to various conformations, only some of which may be biologically active. nih.gov The bioactive conformation is the specific spatial arrangement of a molecule that it adopts to bind to its receptor.
Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, for example, have revealed that an unexpected low-energy conformation, characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation, mimics the bioactive geometry. nih.gov This highlights the importance of understanding the conformational preferences of a molecule and how these are influenced by its chemical environment.
Influence of Substituents (e.g., Aryl and Hydroxymethyl) on Molecular Interactions and Binding Affinity
The nature and position of substituents on the oxazole ring play a pivotal role in modulating the biological activity of the compound. researchgate.net The aryl group at the C2 position and the hydroxymethyl group at the C4 position of [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL are key determinants of its molecular interactions.
The 2-aryl group , in this case, a 4-bromophenyl ring, significantly influences the molecule's properties. The phenyl ring itself can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions with the receptor. mdpi.com The bromine atom, being a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The electronic properties of the aryl substituent also affect the electronic distribution of the entire molecule, which can impact its ability to interact with the target. SAR studies on 2-phenyl-oxazole-4-carboxamide derivatives have demonstrated that modifications on this phenyl ring can significantly alter their apoptosis-inducing activity. nih.gov
The 4-hydroxymethyl group introduces a polar, hydrogen-bonding functionality. The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with polar residues in the binding site of a protein. nih.gov This can significantly enhance binding affinity and specificity. SAR studies on related compounds, such as 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, have shown that the hydroxymethyl group is often a more effective substituent for biological activity compared to other functional groups at the same position. nih.gov Conversion of the hydroxymethyl group to other functionalities like ethers may retain activity, while conversion to less polar groups can significantly reduce or abolish it. nih.gov
The following table summarizes the potential influence of these key substituents:
| Substituent | Position | Potential Molecular Interactions | Impact on Binding Affinity |
|---|---|---|---|
| 4-Bromophenyl | C2 | π-π stacking, hydrophobic interactions, halogen bonding. | Can significantly contribute to binding through a combination of these interactions. The electronic effect of bromine can also modulate activity. |
| Hydroxymethyl | C4 | Hydrogen bond donor and acceptor interactions. | Can form specific and strong interactions with polar residues in the receptor's active site, enhancing affinity and specificity. nih.gov |
Role of the Oxazole Core as a Core Structural Scaffold in Molecular Interactions
The oxazole ring itself is not merely a passive linker for its substituents but plays an active and crucial role as a core structural scaffold in molecular interactions. mdpi.com Its five-membered heterocyclic structure imparts a degree of rigidity and planarity, which helps to properly orient the appended functional groups for optimal interaction with a biological target. nih.govmdpi.com
The oxazole nucleus contains both a nitrogen and an oxygen atom, which can participate in various non-covalent interactions. researchgate.net The nitrogen atom, being a weak base, can act as a hydrogen bond acceptor. nih.gov This has been shown to be a critical interaction in some classes of oxazole-based inhibitors. nih.gov The oxygen atom can also participate in hydrogen bonding. Furthermore, the aromatic nature of the oxazole ring allows it to engage in π-π stacking interactions with aromatic residues of a protein, such as phenylalanine, tyrosine, or tryptophan.
The oxazole ring is also frequently used as a bioisostere for other chemical groups, such as amide or ester functionalities. unimore.it Bioisosteric replacement is a strategy used in drug design to modify the physicochemical properties of a compound while retaining or improving its biological activity. The oxazole ring can mimic the spatial arrangement and electronic properties of an amide bond, for example, but with improved metabolic stability. This makes the oxazole scaffold a valuable component in the design of drug-like molecules. unimore.it
Design Strategies for Modulating Molecular Recognition Based on SAR Insights
The insights gained from SAR studies provide a rational basis for the design of new oxazole-based compounds with modulated molecular recognition properties, such as improved potency, selectivity, or pharmacokinetic profiles. nih.govbenthamscience.com A common strategy involves the systematic modification of the substituents on the oxazole core to optimize interactions with the target. researchgate.net
For a molecule like this compound, several design strategies could be employed based on SAR principles:
Modification of the 2-Aryl Group: Based on the understanding of the binding pocket, the 4-bromophenyl group could be replaced with other substituted aryl or heteroaryl rings to explore different hydrophobic, steric, and electronic interactions. For instance, introducing electron-donating or electron-withdrawing groups on the phenyl ring can fine-tune the electronic properties of the molecule.
Derivatization of the 4-Hydroxymethyl Group: If the hydroxyl group is found to be crucial for hydrogen bonding, its position and orientation can be constrained through cyclization or by incorporating it into a larger functional group to enhance binding. Alternatively, if metabolic instability is an issue, it could be replaced with a bioisosteric equivalent that maintains the key interactions but is less susceptible to metabolism.
Scaffold Hopping: In some cases, the entire oxazole core might be replaced with another heterocyclic system that maintains the same spatial arrangement of the key pharmacophoric features. This can lead to the discovery of novel chemical series with different physicochemical properties.
Structure-Based Design: If the 3D structure of the biological target is known, computational methods like molecular docking and molecular dynamics simulations can be used to design new derivatives that fit more precisely into the binding site and form more favorable interactions. ekb.eg This approach was utilized in the rational design of novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors. nih.gov
The iterative process of designing, synthesizing, and testing new analogs based on SAR data is a cornerstone of modern drug discovery and allows for the systematic optimization of lead compounds.
Applications of the Oxazole Scaffold in Advanced Chemical Synthesis and Materials Science
Oxazoles as Versatile Precursors to Diverse Heterocyclic Ring Systems
The oxazole (B20620) ring is not merely a stable final structure but also serves as a reactive intermediate that can be transformed into other valuable heterocyclic systems. This versatility is a cornerstone of its utility in synthetic chemistry.
One of the most powerful transformations of the oxazole ring is its participation in Diels-Alder reactions . wikipedia.org Acting as a diene, the oxazole can react with various dienophiles to construct pyridine (B92270) derivatives. wikipedia.org This strategy is particularly effective for accessing substituted pyridines, which are themselves prevalent in pharmaceuticals and agrochemicals. For instance, alkoxy-substituted oxazoles can serve as precursors to the pyridoxyl system found in Vitamin B6. wikipedia.org
Furthermore, oxazoles can be converted into other heterocycles such as pyrroles, imidazoles, and thiazoles. tandfonline.comresearchgate.net These transformations often proceed through ring-opening and subsequent recyclization reactions, driven by the inherent reactivity of the oxazole nucleus. tandfonline.comresearchgate.net For example, under certain reductive conditions, the oxazole ring can be opened, and the resulting intermediate can be trapped to form different heterocyclic structures. tandfonline.com The ability to convert a readily accessible oxazole into a variety of other important heterocyclic cores significantly expands its synthetic value. researchgate.net
Key Transformations of the Oxazole Ring:
| Starting Heterocycle | Reagents/Conditions | Resulting Heterocycle | Reference |
| Oxazole | Dienophile (e.g., electrophilic alkene) | Pyridine | wikipedia.org |
| Oxazole | Nucleophilic addition followed by rearrangement | Pyrrole (B145914), Imidazole, Thiazole (B1198619) | tandfonline.comresearchgate.net |
Utility in Combinatorial and Parallel Synthesis Methodologies
The robustness and amenability of the oxazole scaffold to diverse chemical modifications make it an ideal platform for combinatorial and parallel synthesis. These high-throughput techniques are instrumental in modern drug discovery for rapidly generating large libraries of related compounds for biological screening.
The concept of solid-phase organic chemistry (SPOC) has been successfully applied to the synthesis of oxazole libraries. nih.govelectronicsandbooks.com In this approach, an oxazole scaffold, such as a 5-(hydroxymethyl)oxazole, is anchored to a polymeric support. nih.govelectronicsandbooks.com This immobilization allows for the use of excess reagents and simplified purification procedures, as unreacted reagents and byproducts can be washed away. The anchored oxazole can then be subjected to a series of reactions to introduce diversity at various positions of the ring. For example, the hydroxyl group of a 5-(hydroxymethyl)oxazole can be converted into ethers, thioethers, sulfones, sulfonamides, and carboxamides. nih.gov
This solid-phase strategy enables the systematic modification of the oxazole core, leading to the generation of extensive chemical libraries with high crude purity, often exceeding 90%. nih.gov The ability to perform these reactions in a parallel format significantly accelerates the drug discovery process by providing a multitude of distinct molecular entities for biological evaluation. nih.govelectronicsandbooks.com
Building Blocks for Complex Organic Architectures and Natural Product Mimics
The oxazole motif is a recurring feature in a wide range of natural products, many of which exhibit potent biological activities. tandfonline.comlifechemicals.com Consequently, functionalized oxazoles are invaluable building blocks for the total synthesis of these complex molecules and the design of their mimics. researchgate.netrsc.org
Many oxazole-containing natural products are isolated from marine microorganisms and often take the form of cyclic peptides. lifechemicals.comnih.govnih.gov The presence of the oxazole ring within a peptide backbone confers conformational rigidity and stability against enzymatic degradation, which are desirable properties for therapeutic agents. nih.govmdpi.com Synthetic chemists have developed various methods to construct the oxazole ring, such as the Robinson-Gabriel synthesis and the van Leusen reaction, to incorporate this scaffold into larger molecular frameworks. numberanalytics.comnih.gov
The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a particularly powerful one-pot method for preparing 5-substituted oxazoles from aldehydes. nih.gov This reaction has been widely employed in the synthesis of oxazole-containing molecules due to its mild conditions and broad substrate scope. nih.gov
Furthermore, oxazole-based amino acids have been synthesized and used as building blocks for the preparation of macrocycles and other complex architectures. acs.org These specialized building blocks allow for the construction of orthogonally protected scaffolds that can be further functionalized, providing a platform for developing novel supramolecular structures and peptidomimetics. acs.org The ability to create mimics of natural products is crucial for exploring structure-activity relationships and developing new therapeutic leads with improved pharmacological properties. nih.govmdpi.com
Integration into Polymer Chemistry and Advanced Materials Research
The unique properties of the oxazole ring, including its thermal stability and specific optical characteristics, have led to its incorporation into polymers for advanced materials applications. numberanalytics.comontosight.ai Oxazole-based polymers are being explored for their potential use in high-performance coatings, adhesives, and optoelectronic materials. ontosight.aiontosight.ai
Polymers containing oxazole units can be synthesized through the polymerization of oxazole-functionalized monomers. ontosight.ai For example, the polymerization of 4,5-dihydro-2-(1-methylethenyl)-oxazole with styrene (B11656) results in a polymer that combines the properties of both components. ontosight.ai The ratio of the oxazole to styrene units can be adjusted to tailor the final properties of the material, such as its thermal stability and chemical resistance. ontosight.ai
The incorporation of the oxazole ring into a polymer backbone can impart rigidity and enhance thermal stability. ontosight.ai Moreover, the electronic nature of the oxazole ring can be exploited to create materials with interesting optical and electronic properties. numberanalytics.comnumberanalytics.com Research in this area is focused on developing new oxazole-based polymers for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com The deacylated forms of some oxazole polymers may also exhibit improved biodegradability and lower toxicity, making them suitable for biomedical applications such as drug delivery systems and tissue engineering. ontosight.ai
Future Directions and Research Perspectives in Oxazole Chemistry
Development of Novel and Efficient Synthetic Transformations for Substituted Oxazoles
The synthesis of the oxazole (B20620) core has been a subject of extensive research, evolving from classical methods to more sophisticated and efficient modern transformations. The continuous demand for structurally diverse oxazole derivatives for drug discovery and other applications necessitates the development of novel synthetic strategies that offer higher yields, greater functional group tolerance, and more environmentally benign conditions. researchgate.nettandfonline.com
Classical methods such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones, and the van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent, have been foundational in oxazole synthesis. ijpsonline.comwikipedia.orgmdpi.com The Robinson-Gabriel synthesis is effective for 2,5-disubstituted oxazoles, while the van Leusen reaction is a powerful tool for preparing 5-substituted oxazoles from aldehydes. ijpsonline.comijpsonline.com Other established methods include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the Bredereck reaction, which synthesizes oxazoles from α-haloketones and amides. ijpsonline.comijpsonline.com
However, these traditional methods can sometimes be limited by harsh reaction conditions or low yields. ijpsonline.com Modern research focuses on overcoming these limitations. Recent advancements include:
Metal-Free Synthesis: To circumvent the cost, toxicity, and difficulty in removing transition-metal catalysts, metal-free synthetic routes have gained significant traction. researchgate.nettandfonline.comrsc.org These methods often employ iodine-mediated or other oxidative cyclizations, providing a greener alternative for constructing the oxazole ring. organic-chemistry.org
C-H Bond Functionalization: Direct functionalization of C-H bonds has emerged as a highly efficient strategy for assembling complex molecules. In oxazole synthesis, transition-metal-catalyzed C-H activation allows for the direct coupling of various substrates, streamlining the synthetic process and improving atom economy. scilit.comresearchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in oxazole synthesis. tandfonline.commdpi.com This technique has been successfully applied to modify classical reactions, such as the van Leusen synthesis, making them faster and more efficient. mdpi.com
Use of Ionic Liquids: Ionic liquids are being explored as recyclable and environmentally friendly solvents for oxazole synthesis, offering high yields and the potential for solvent reuse without significant loss of efficacy. ijpsonline.com
One-Pot Reactions: The development of one-pot, multi-component reactions, such as a combined oxazole synthesis/Suzuki-Miyaura coupling, allows for the rapid assembly of complex, polysubstituted oxazoles from simple precursors. ijpsonline.comijpsonline.com
These innovative approaches are expanding the synthetic chemist's toolbox, enabling the creation of a wider variety of substituted oxazoles for screening in biological and material science applications. scilit.com
Table 1: Comparison of Classical and Modern Synthetic Methods for Oxazoles
| Method | Description | Advantages | Limitations |
| Classical Methods | |||
| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylamino-ketones. wikipedia.org | Well-established for 2,5-disubstituted oxazoles. | Can require harsh dehydrating agents (e.g., H2SO4, POCl3). ijpsonline.com |
| van Leusen Reaction | Reaction of aldehydes with tosylmethyl isocyanide (TosMIC). mdpi.com | Versatile for 5-substituted oxazoles under mild, basic conditions. ijpsonline.com | The TosMIC reagent can be sensitive. |
| Fischer Synthesis | Reaction of cyanohydrins and aldehydes with HCl. ijpsonline.com | One of the earliest methods for 2,5-disubstituted oxazoles. | Involves use of anhydrous hydrogen chloride. pharmaguideline.com |
| Bredereck Reaction | Reaction of α-haloketones with amides. ijpsonline.com | Efficient and economical for 2,4-disubstituted oxazoles. ijpsonline.com | Requires α-haloketone precursors. |
| Modern Methods | |||
| Metal-Free Synthesis | Utilizes reagents like iodine or phenyliodine diacetate (PIDA) for oxidative cyclization. researchgate.netorganic-chemistry.org | Avoids toxic and expensive transition metals; environmentally benign. researchgate.net | Scope may be more limited than some metal-catalyzed reactions. |
| C-H Functionalization | Direct coupling of substrates via transition-metal-catalyzed C-H activation. scilit.comresearchgate.net | High atom economy, streamlines synthesis of complex structures. | Often requires specific directing groups and metal catalysts. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. tandfonline.com | Drastically reduced reaction times, often improved yields. mdpi.com | Requires specialized microwave equipment. |
| Ionic Liquid Solvents | Use of ionic liquids as recyclable reaction media. ijpsonline.com | "Green" approach, solvent can be reused multiple times. ijpsonline.com | Ionic liquids can be expensive. |
Integration of Advanced Computational Approaches for Rational Design
The integration of computational chemistry into the drug discovery process has revolutionized the rational design of new therapeutic agents. nih.gov For oxazole-based compounds, these in silico methods are crucial for predicting biological activity, understanding structure-activity relationships (SAR), and optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) before committing to costly and time-consuming chemical synthesis. nih.govmdpi.com
Key computational approaches applied to oxazole chemistry include:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (e.g., an oxazole derivative) when bound to the active site of a target protein or enzyme. mdpi.comnih.gov For instance, docking studies have been used to investigate how benzimidazole-oxazole hybrids bind to acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. mdpi.com Similarly, the interaction of oxazole compounds with the heme-binding protein of Porphyromonas gingivalis has been analyzed to assess their potential as antibacterial agents. nih.gov These studies provide insights into the specific amino acid interactions that are crucial for inhibitory activity, guiding the design of more potent analogues. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing how different structural modifications affect a compound's potency, QSAR can predict the activity of novel, unsynthesized oxazole derivatives. This approach helps prioritize which compounds to synthesize and test, making the discovery process more efficient. researchgate.net
In Silico ADMET Prediction: A significant cause of drug failure in clinical trials is poor pharmacokinetic properties or unforeseen toxicity. Computational tools can predict these ADMET properties early in the discovery phase. By modeling factors like solubility, membrane permeability, metabolic stability, and potential toxicity, researchers can identify and filter out oxazole scaffolds that are unlikely to succeed, focusing resources on candidates with more promising drug-like profiles.
The use of these computational tools facilitates a "design-test-refine" cycle that is largely virtual, significantly accelerating the identification of lead compounds. For example, a rational drug design strategy combining these methods led to the development of novel 1,3-oxazole sulfonamides that act as potent tubulin polymerization inhibitors for cancer treatment. nih.gov
Table 2: Advanced Computational Approaches in Oxazole Drug Design
| Computational Method | Application in Oxazole Research | Key Outcome |
| Molecular Docking | Simulates the binding of oxazole derivatives to the active site of a biological target (e.g., enzyme, receptor). nih.govnih.gov | Predicts binding affinity and identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) to guide lead optimization. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models correlating structural features of oxazole compounds with their biological activities. researchgate.net | Predicts the potency of new analogues, helping to prioritize synthetic targets and understand SAR. researchgate.net |
| In Silico ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of oxazole candidates. | Filters out compounds with poor drug-like properties early, reducing late-stage attrition in drug development. |
| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups in an oxazole molecule required for biological activity. | Creates a template for designing new molecules with similar or improved activity and for virtual screening of compound libraries. |
Exploration of New Reactivity Patterns and Mechanistic Insights
A deep understanding of the intrinsic reactivity of the oxazole ring is fundamental to harnessing its full potential in synthesis. The oxazole ring possesses a unique electronic structure that dictates its behavior in chemical reactions. It contains a pyridine-like nitrogen atom at position 3, which deactivates the ring towards electrophilic attack, and a furan-like oxygen atom at position 1, which contributes to its diene character in cycloaddition reactions. pharmaguideline.comoxfordsciencetrove.com
Key reactivity patterns include:
Substitution Reactions: Electrophilic aromatic substitution is generally difficult but can occur at the C5 position, particularly if the ring is activated by electron-donating groups. tandfonline.comwikipedia.org Nucleophilic aromatic substitution is rare but can happen at the C2 position if a good leaving group is present. tandfonline.comwikipedia.org The acidity of the ring protons decreases in the order C2 > C5 > C4, allowing for deprotonation, especially at the C2 position with strong bases, to form lithiated intermediates that can be trapped by electrophiles. tandfonline.comwikipedia.org
Cycloaddition Reactions (Diels-Alder): One of the most significant reactions of oxazoles is their participation as dienes in [4+2] Diels-Alder cycloadditions. wikipedia.org This reaction is a powerful method for synthesizing highly substituted pyridines, which are themselves important heterocyclic scaffolds. wikipedia.orgresearchgate.net The initial cycloaddition with a dienophile (like an alkene or alkyne) forms a bicyclic intermediate that is often unstable and rearranges to the pyridine (B92270) product. wikipedia.org The reaction's utility has been demonstrated in the synthesis of complex natural products and vitamin B6 precursors. wikipedia.orgresearchgate.net The reactivity of the oxazole in these reactions can be enhanced by protonation or Lewis acid coordination to the nitrogen atom. nih.gov
Ring-Opening and Rearrangement: Under certain conditions, particularly upon nucleophilic attack, the oxazole ring can undergo cleavage. pharmaguideline.com This reactivity can be exploited to convert oxazoles into other heterocyclic systems, such as imidazoles or pyrroles. tandfonline.com The Cornforth rearrangement is another notable reaction, involving the thermal rearrangement of 4-acyloxazoles. wikipedia.org
Future research in this area will likely focus on uncovering novel reaction pathways through catalysis, exploring the reactivity of less common oxazole isomers, and performing detailed mechanistic studies using both experimental and computational methods to gain deeper insights into reaction transition states and intermediates.
Table 3: Summary of Oxazole Reactivity Patterns
| Reaction Type | Position(s) Involved | Description |
| Electrophilic Substitution | C5 (preferred) | Difficult due to the electron-withdrawing nature of the pyridine-like nitrogen; requires activating groups. wikipedia.org |
| Nucleophilic Substitution | C2 (with leaving group) | Rare; attack at the electron-deficient C2 position is possible but often leads to ring cleavage. tandfonline.compharmaguideline.com |
| Deprotonation/Metallation | C2 (most acidic) | Reaction with strong bases (e.g., organolithiums) forms a C2-lithiated species, a useful synthetic intermediate. pharmaguideline.com |
| Diels-Alder Cycloaddition | Acts as a 4π diene | Reacts with dienophiles (alkenes, alkynes) to form bicyclic adducts that typically rearrange to pyridines. researchgate.netresearchgate.net |
| Ring Cleavage | Ring | Can be induced by nucleophiles or certain reducing agents, leading to open-chain products or rearrangement to other heterocycles. tandfonline.compharmaguideline.com |
Design and Synthesis of Next-Generation Oxazole Scaffolds for Diverse Research Applications
The structural versatility of the oxazole ring makes it a "privileged scaffold" in the development of new functional molecules. tandfonline.comchemmethod.com Building upon the foundational core of compounds like [2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL, researchers are designing next-generation scaffolds with tailored properties for a wide range of applications, primarily in medicinal chemistry but also extending to agrochemicals and materials science. tandfonline.comresearchgate.netresearchgate.net
In medicinal chemistry , the oxazole nucleus is a key component in numerous drugs and clinical candidates. d-nb.info Its ability to engage with biological targets through various non-covalent interactions makes it an attractive starting point for drug design. tandfonline.com Future design strategies are focused on:
Hybrid Molecules: Synthesizing hybrid compounds that incorporate the oxazole motif alongside other known pharmacophores to create synergistic effects or multi-target drugs. Examples include benzimidazole-oxazole hybrids for Alzheimer's disease and pyrazole-oxazole derivatives as potential anticancer agents. mdpi.comresearchgate.net
Bioisosteric Replacement: Using the oxazole ring as a bioisostere for other functional groups, such as amides or esters, to improve metabolic stability and pharmacokinetic properties of a drug candidate. nih.gov
Targeting Diverse Diseases: Expanding the therapeutic applications of oxazoles beyond their well-known antibacterial and anti-inflammatory roles to areas like antiviral, antidiabetic, anti-neuropathic, and antiparasitic agents. tandfonline.com
In the field of agrochemicals , oxazole and its fused derivatives (like benzoxazole) are important scaffolds for the development of new pesticides. researchgate.netmdpi.com They have been successfully incorporated into molecules exhibiting fungicidal, herbicidal, and insecticidal activity. researchgate.net The ongoing challenge is to design novel oxazole-containing compounds that are effective against resistant pests while having low toxicity to non-target organisms and the environment. researchgate.netmdpi.com
The design of these next-generation scaffolds relies heavily on the synthetic and computational advances discussed previously. Efficient synthetic transformations are required to build molecular diversity, while rational design principles help guide the selection of substitutions on the oxazole core to achieve the desired biological or material properties.
Table 4: Applications of Next-Generation Oxazole Scaffolds
| Application Area | Design Strategy | Example Target/Activity |
| Medicinal Chemistry | ||
| Anticancer | Tubulin polymerization inhibition; Kinase inhibition. nih.gov | Design of 1,3-oxazole sulfonamides and naphthyridine-oxazole hybrids. nih.govnih.gov |
| Antibacterial/Antifungal | Inhibition of essential bacterial/fungal enzymes. d-nb.info | Targeting heme-binding proteins in bacteria. nih.gov |
| Neurodegenerative Disease | Enzyme inhibition (e.g., AChE/BuChE). mdpi.com | Development of benzimidazole-oxazole hybrids. mdpi.com |
| Anti-inflammatory/Antidiabetic | COX-2 inhibition; PPARα/γ dual agonism. d-nb.info | Synthesis of α-alkoxy-phenylpropanoic acid derivatives. d-nb.info |
| Agrochemicals | ||
| Fungicides/Herbicides | Inhibition of crucial metabolic pathways in fungi or plants. researchgate.net | Development of oxadiazole- and benzoxazole-containing pesticides. researchgate.netmdpi.com |
| Insecticides | Targeting the insect nervous system or other vital functions. | Design of novel scaffolds with improved potency and safety profiles. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-(4-bromo-phenyl)-oxazol-4-yl]-methanol, and how can purity be optimized?
- Methodology : Multi-step synthesis involving triazine intermediates (e.g., coupling 4-bromophenyl derivatives with oxazole precursors via nucleophilic substitution or cyclization). For example, describes a triazine-based approach using 4-methoxyphenol and trichlorotriazine under controlled stoichiometry .
- Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (e.g., absence of residual solvents like DMF in H NMR) .
Q. How is the crystal structure of this compound determined?
- Procedure : Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 VENTURE diffractometer. Refinement via SHELXL with anisotropic displacement parameters for non-H atoms . Hydrogen atoms are positioned geometrically and refined isotropically.
- Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for symmetry operations .
- Key Parameters : Space group (e.g., ), unit cell dimensions (e.g., Å, Å, Å, ) from analogous bromophenyl-oxazole derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR in DMSO- to confirm the oxazole ring (δ ~8.2 ppm for H-5) and methanol group (δ ~4.8 ppm for -CHOH) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak ( 269.9832 for CHBrNO) .
- IR : Stretching vibrations for -OH (~3400 cm) and C-Br (~600 cm) .
Advanced Research Questions
Q. How does the 4-bromo substituent influence electronic properties and reactivity?
- Electronic Effects : The bromine atom acts as a strong electron-withdrawing group (Hammett ), polarizing the oxazole ring and enhancing electrophilic substitution at the methoxy position.
- DFT Analysis : Use Gaussian 16 with B3LYP/6-311++G(d,p) to calculate partial charges and frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) .
Q. What hydrogen-bonding motifs stabilize the crystal lattice, and how are they analyzed?
- Graph Set Analysis : Identify - (donor-donor) and motifs using SHELXL hydrogen-bond tables. For example, O-HN interactions between the methanol group and oxazole nitrogen (distance ~2.85 Å, angle ~160°) .
- Comparative Study : Contrast with non-brominated analogs (e.g., [2-(4-fluoro-phenyl)-oxazol-4-yl]-methanol) to assess bromine’s steric/electronic impact on packing .
Q. How can contradictions between experimental (XRD) and computational (DFT) bond lengths be resolved?
- Refinement Checks : Re-examine SHELXL refinement parameters (e.g., weighting scheme, extinction correction) and ensure proper modeling of thermal motion .
- Torsion Angle Analysis : Compare DFT-optimized dihedral angles (C4-O-C1-C2) with XRD values. Discrepancies >5° may indicate crystal packing forces overriding gas-phase conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
